Home > Products > Screening Compounds P17738 > 2-Methyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine hydrochloride
2-Methyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine hydrochloride - 1159011-01-4

2-Methyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine hydrochloride

Catalog Number: EVT-1798588
CAS Number: 1159011-01-4
Molecular Formula: C7H12ClN3
Molecular Weight: 173.64 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Chemical Reactions Analysis

While the papers don't explicitly detail the chemical reactions of the specific compound , they showcase various transformations on its derivatives. The synthesis of TA-606, an angiotensin II-receptor antagonist, involves the modification of a 4,5,6,7-tetrahydro imidazo[4,5-c]pyridine core structure through esterification, alkylation, and other reactions []. These reactions demonstrate the versatility of this scaffold for introducing various substituents and functional groups, offering insights into potential modifications achievable on 2-Methyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine hydrochloride itself.

Mechanism of Action
  • P2X7 Receptor Antagonism: JNJ 54166060 acts as a potent P2X7 antagonist by binding to the receptor, thereby inhibiting its function []. This suggests that structural modifications to the core imidazo[4,5-c]pyridine scaffold can impart specific binding affinities towards the P2X7 receptor.
  • Angiotensin II Receptor Antagonism: Derivatives like TA-606 and 606A demonstrate antagonistic activity against the angiotensin II type 1 (AT1) receptor [, ]. This suggests that modifications to the core structure can lead to selective binding and inhibition of the AT1 receptor, potentially impacting blood pressure regulation.
Applications
  • Cardiovascular Research: Derivatives like TA-606, 606A, and EXP3174 show promise as potential therapeutic agents for hypertension and related cardiovascular complications [, , , , , ]. Their ability to modulate the renin-angiotensin system suggests the potential for developing novel treatments for cardiovascular diseases.
  • Inflammation and Immune Response: JNJ 54166060, by acting as a P2X7 receptor antagonist, demonstrates potential for modulating inflammatory responses []. This opens avenues for investigating this scaffold's role in treating inflammatory conditions and autoimmune diseases.
  • Neurological Research: The ability of apelin-13 to increase neuronal activity through NAD(P)H oxidase-derived superoxide, potentially modulated by 2-Methyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine hydrochloride derivatives, suggests potential applications in understanding and treating neurological disorders [].

(R)-(2-Chloro-3-(trifluoromethyl)phenyl)(1-(5-fluoropyridin-2-yl)-4-methyl-6,7-dihydro-1H-imidazo[4,5-c]pyridin-5(4H)-yl)methanone (JNJ 54166060)

  • Compound Description: JNJ 54166060 is a potent P2X7 antagonist identified through structure-activity relationship (SAR) studies of 4,5,6,7-tetrahydro-imidazo[4,5-c]pyridine derivatives []. It exhibits an ED50 of 2.3 mg/kg in rats, high oral bioavailability, and acceptable safety margins [].
  • Relevance: This compound shares the core 4,5,6,7-tetrahydro-imidazo[4,5-c]pyridine structure with 2-Methyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine hydrochloride. The key difference lies in the substitutions at the 1, 2, 4, and 5 positions of the core structure. This highlights how modifications to the core scaffold can significantly impact biological activity and pharmacological properties [].

1-[[4-(Dimethylamino)-3-methylphenyl]methyl]-5-(diphenylacetyl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-6-carboxylic acid ditrifluoroacetate (PD 123319)

  • Compound Description: PD 123319 is a selective antagonist of the angiotensin II type 2 (AT2) receptor [, , , , , , , , , ]. It is frequently utilized in research to investigate the specific roles of AT1 and AT2 receptors within the renin-angiotensin system [, , , , , , , , , ].

(3-Pentyloxy)carbonyloxymethyl-5-acetyl-2-n-propyl-3-[2'(1H-tetrazole-5-yl)biphenyl-4-yl]methyl-4,5,6,7-tetrahydroimidazo[4,5-c]pyridine-4-carboxylate hydrochloride (TA-606)

  • Compound Description: TA-606 is a prodrug-type angiotensin II (Ang II) AT1-receptor antagonist. Upon administration, it rapidly converts to its active metabolite, 606A [, ]. TA-606 exhibits potent and long-lasting antihypertensive effects in animal models [, ].
  • Relevance: Both TA-606 and 2-Methyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine hydrochloride belong to the 4,5,6,7-tetrahydroimidazo[4,5-c]pyridine class of compounds. The significant structural variations in TA-606, particularly the bulky substituents at positions 2, 3, 4, and 5, contribute to its Ang II AT1 receptor antagonist activity and prodrug properties [, ].

2-n-Butyl-4-chloro-1-[(2′-(1H-tetrazol-5-yl)biphenyl-4-yI)methyl]imidazole-5-carboxylic acid (EXP3174)

  • Compound Description: EXP3174 is the active metabolite of the angiotensin II type 1 (AT1) receptor antagonist losartan [, ]. It demonstrates potent inhibition of Ang II-induced pressor responses and contributes to losartan's therapeutic effects in hypertension [, ].
  • Relevance: Although EXP3174 possesses a central imidazole ring instead of the tetrahydroimidazo[4,5-c]pyridine system found in 2-Methyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine hydrochloride, it highlights the structural diversity within the broader class of Ang II receptor antagonists [, ].

Properties

CAS Number

1159011-01-4

Product Name

2-Methyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine hydrochloride

IUPAC Name

2-methyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine;hydrochloride

Molecular Formula

C7H12ClN3

Molecular Weight

173.64 g/mol

InChI

InChI=1S/C7H11N3.ClH/c1-5-9-6-2-3-8-4-7(6)10-5;/h8H,2-4H2,1H3,(H,9,10);1H

InChI Key

HUEZPVTYDITOPK-UHFFFAOYSA-N

SMILES

CC1=NC2=C(N1)CNCC2.Cl

Canonical SMILES

CC1=NC2=C(N1)CNCC2.Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.